molecular formula C23H26N4O2S B3313195 3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946347-45-1

3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3313195
CAS No.: 946347-45-1
M. Wt: 422.5 g/mol
InChI Key: FSSVGCRFIUBGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a chemical screening compound of interest in medicinal chemistry and pharmacology research. It belongs to a class of sulfonamide-containing molecules built around a pyridazine core, a scaffold noted for its relevance in drug discovery . Compounds featuring the 6-(piperidin-1-yl)pyridazin-3-yl moiety have been identified as novel, central nervous system (CNS) penetrant pan-muscarinic antagonists, indicating significant potential for research into the modulation of muscarinic acetylcholine receptors (mAChRs) . The structure-activity relationship (SAR) of this chemical series shows that these compounds can achieve potent antagonist activity at human muscarinic receptor subtypes, expanding the chemical diversity of available tools for studying these important biological targets . The molecular structure integrates a benzene-sulfonamide group, which is a common feature in compounds with diverse biological activities, further underscoring its utility in biochemical and pharmacological assays. This product is intended for non-human research applications only. It is not approved for therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-17-6-11-21(16-18(17)2)30(28,29)26-20-9-7-19(8-10-20)22-12-13-23(25-24-22)27-14-4-3-5-15-27/h6-13,16,26H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSVGCRFIUBGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine-Based Analogs

Compound 9 (4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide) shares the 3,4-dimethylphenyl and sulfonamide groups but replaces the pyridazine core with a triazine ring. Key differences include:

  • Core Heterocycle: Triazine (1,3,5-triazine) vs. pyridazine.
  • Substituents : A pyridin-2-yl group replaces the piperidin-1-yl moiety, altering hydrogen-bonding capacity.
  • Activity : Compound 9 exhibits antimicrobial properties, with a reported melting point of 112–113°C and a synthesis yield of 86.3% .

Pyridazine Derivatives with Morpholine Substituents

4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (ChemDiv ID: G620-0599) retains the pyridazine core but substitutes piperidine with morpholine and introduces a 4-butoxy group. Key distinctions:

  • Amino Group: Morpholine (oxygen-containing) vs. piperidine. This may reduce lipophilicity but improve aqueous solubility.
  • Application : Used as a screening compound in drug discovery, suggesting divergent research priorities compared to antimicrobial-focused triazine analogs .

Benzenesulfonamide Derivatives with Varied Substituents

describes compounds with substituents like dichlorobenzene or thiophene on the benzenesulfonamide group. For example:

  • N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives (e.g., R = 2-thiophene or 4-methylbenzene). These lack the pyridazine/triazine core but highlight how electronic effects (e.g., electron-withdrawing chlorine) modulate activity .

Data Tables

Compound Name / ID Core Structure Key Substituents Biological Activity Melting Point (°C) Synthesis Yield
3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Pyridazine Piperidin-1-yl, 3,4-dimethylphenyl Not reported Not reported Not reported
Compound 9 Triazine Pyridin-2-yl, 3,4-dimethylphenyl Antimicrobial 112–113 86.3%
G620-0599 Pyridazine Morpholin-4-yl, 4-butoxy Screening compound Not reported Not reported

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Piperidine vs. morpholine substitutions influence solubility and target engagement. Piperidine’s larger ring size may enhance hydrophobic interactions, while morpholine’s oxygen could improve metabolic stability .
    • Triazine cores (e.g., Compound 9) are associated with antimicrobial activity, whereas pyridazine derivatives may be tailored for kinase inhibition or other therapeutic targets .
  • Synthetic Efficiency : Compound 9’s high yield (86.3%) suggests robust coupling conditions (DMF, room temperature), which could inform the synthesis of the target compound .
  • Unanswered Questions: The biological activity of the target compound remains uncharacterized in the provided evidence.

Biological Activity

3,4-Dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a sulfonamide group and a piperidinyl moiety. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound has the following IUPAC name and molecular formula:

Property Details
IUPAC Name3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Molecular FormulaC23H26N4O2S
CAS Number946347-45-1

The biological activity of this compound primarily arises from its interaction with specific molecular targets within biological systems. The sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The piperidine moiety enhances the binding affinity and selectivity for these targets, which may include various enzymes and receptors involved in disease pathways.

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It may interact with G-protein coupled receptors (GPCRs), influencing signaling cascades.
  • Ion Channels : The compound could affect calcium channels, impacting vascular tone and cardiac function.

Biological Activity and Research Findings

Research has indicated that sulfonamide derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are some notable findings related to 3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:

Case Studies

Table 1: Summary of Biological Activities of Related Sulfonamides

Compound Biological Activity Reference
2-Hydrazinocarbonyl-benzenesulfonamideDecreased perfusion pressure
4-(2-aminoethyl)-benzenesulfonamideCarbonic anhydrase inhibition
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamidePotential in severe heart failure

Table 2: Mechanism Insights

Mechanism Description
Enzyme InhibitionInteraction with active sites of metabolic enzymes
Receptor ModulationAlteration of GPCR signaling pathways
Ion Channel RegulationEffects on calcium influx impacting vascular function

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine ring via cyclization of hydrazine with dicarbonyl precursors (e.g., 1,4-diketones) .
  • Step 2 : Introduction of the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3 : Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
    • Characterization : Use NMR (1H/13C) to confirm regiochemistry of the pyridazine ring and sulfonamide linkage. HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) ensures purity (>95%) .

Q. How can structural integrity be validated during synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond lengths/angles, particularly for the sulfonamide group and piperidine-pyridazine junction .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns consistent with the target structure .
  • FT-IR : Validates functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, N-H bending in sulfonamide) .

Advanced Research Questions

Q. How can contradictory solubility data for sulfonamide derivatives be resolved in pharmacokinetic studies?

  • Approach :

  • pH-dependent solubility profiling : Use shake-flask methods across pH 1.2–7.4 to account for ionization of the sulfonamide group (pKa ~10–11) .
  • Co-solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) to mimic physiological conditions while avoiding precipitation .
  • Molecular dynamics simulations : Predict solvation free energy and aggregation tendencies based on logP values (e.g., calculated via ChemAxon or Schrödinger) .

Q. What strategies optimize the compound’s selectivity for kinase targets vs. off-target carbonic anhydrases?

  • Structure-Activity Relationship (SAR) :

  • Piperidine substitution : Replace N-methylpiperidine with bulkier groups (e.g., 4-phenylpiperazine) to sterically hinder off-target binding .
  • Sulfonamide modifications : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to reduce affinity for zinc-containing enzymes .
    • Assays :
  • Kinase inhibition : Use ADP-Glo™ assays for IC50 determination against PI3K/AKT/mTOR pathways.
  • Carbonic anhydrase inhibition : Monitor esterase activity via 4-nitrophenyl acetate hydrolysis .

Q. How can conflicting cytotoxicity data in cancer cell lines be systematically addressed?

  • Experimental Design :

  • Dose-response normalization : Use MTT assays with multiple time points (24h, 48h, 72h) and standardized seeding densities .
  • Metabolic interference checks : Include controls for sulfonamide-induced pH shifts (e.g., buffered media) .
    • Data Analysis :
  • Synergy/antagonism modeling : Apply Chou-Talalay combination index to rule out drug-drug interactions in co-treatment studies .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies apoptosis-related pathways (e.g., Bcl-2/caspase-3) .

Methodological Guidelines

  • Synthesis Optimization :

    • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline IR to track pyridazine cyclization completeness .
    • Purification : Employ flash chromatography (gradient elution) or preparative HPLC for sulfonamide intermediates .
  • Biological Assays :

    • Target engagement : SPR (surface plasmon resonance) quantifies binding kinetics (KD) for kinase domains .
    • In vivo models : Use xenograft mice with LC-MS/MS validation of plasma/tissue concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.